molecular formula C12H8BrNO B1313671 4-(6-Bromopyridin-2-yl)benzaldehyde CAS No. 588727-65-5

4-(6-Bromopyridin-2-yl)benzaldehyde

Cat. No.: B1313671
CAS No.: 588727-65-5
M. Wt: 262.1 g/mol
InChI Key: QQZYUWKHZMRZRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde typically involves the bromination of pyridine followed by a formylation reaction. One common method includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and formylation steps .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Bromopyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(6-Bromopyridin-2-yl)benzaldehyde is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

4-(6-Bromopyridin-2-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-(6-Chloropyridin-2-yl)benzaldehyde: Similar structure but with a chlorine atom instead of bromine.

    4-(6-Fluoropyridin-2-yl)benzaldehyde: Similar structure but with a fluorine atom instead of bromine.

    4-(6-Iodopyridin-2-yl)benzaldehyde: Similar structure but with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .

Properties

IUPAC Name

4-(6-bromopyridin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZYUWKHZMRZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454385
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588727-65-5
Record name 4-(6-bromopyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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